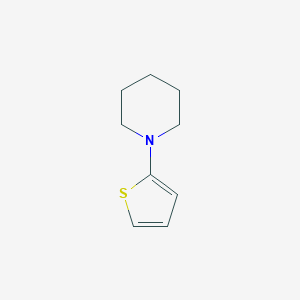

1-(Thiophen-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUBKHLEMUNAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479421 | |

| Record name | 1-(thiophen-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-20-1 | |

| Record name | 1-(thiophen-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Thiophen-2-yl)piperidine CAS number 19983-20-1

An In-Depth Technical Guide to 1-(Thiophen-2-yl)piperidine (CAS 19983-20-1)

Abstract

This technical guide provides a comprehensive overview of 1-(Thiophen-2-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The document delves into the molecule's fundamental physicochemical properties, established synthetic methodologies, detailed spectroscopic characterization, and known reactivity. Furthermore, it explores the compound's role as a versatile scaffold in drug discovery, particularly for agents targeting the central nervous system, and its potential applications in the development of advanced materials like conductive polymers.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical intermediate.

Introduction and Physicochemical Profile

1-(Thiophen-2-yl)piperidine (CAS No. 19983-20-1) is a nitrogen-sulfur heterocyclic compound that incorporates an electron-rich thiophene ring directly linked to a saturated piperidine moiety.[1][3] This unique structural combination makes it a valuable precursor and building block for more complex molecular architectures.[1] The piperidine scaffold is a privileged structure found in numerous clinically approved drugs, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often modulating a compound's pharmacological and pharmacokinetic properties.[4][5] Consequently, 1-(Thiophen-2-yl)piperidine is a key intermediate in the synthesis of novel therapeutic agents.[2]

Table 1: Physicochemical Properties of 1-(Thiophen-2-yl)piperidine

| Property | Value | Source(s) |

| CAS Number | 19983-20-1 | [1][2][6] |

| Molecular Formula | C₉H₁₃NS | [2][6] |

| Molecular Weight | 167.27 g/mol | [1][2][6] |

| Appearance | Orange Liquid / Solid | [2][7][8] |

| Boiling Point | 265.0 ± 13.0 °C (at 760 Torr) | [2][8][9] |

| Density | 1.106 ± 0.06 g/cm³ (at 20 °C) | [2][8] |

| Flash Point | 114.1 ± 19.8 °C | [2][8] |

| pKa (Predicted) | 5.30 ± 0.20 | [2][8] |

| LogP (Predicted) | 2.7384 - 2.8034 | [6][10] |

| Storage Conditions | 2-8°C, protect from light | [2][6][8] |

| InChI Key | SVUBKHLEMUNAQT-UHFFFAOYSA-N | [1][7] |

Synthesis and Mechanistic Considerations

The formation of the C-N bond between the thiophene and piperidine rings is the central challenge in synthesizing 1-(Thiophen-2-yl)piperidine. Methodologies range from direct nucleophilic substitution to more sophisticated transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for constructing C-N bonds, offering broad substrate scope and functional group tolerance.[11][12] This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide (or triflate) with an amine.[11][13] The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[13]

Experimental Protocol: Buchwald-Hartwig Synthesis of 1-(Thiophen-2-yl)piperidine

This protocol is a representative procedure adapted from the principles of Buchwald-Hartwig amination.[12][14][15]

Materials:

-

2-Bromothiophene

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene (5 mL), followed by 2-bromothiophene (1.0 mmol) and piperidine (1.2 mmol) via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(Thiophen-2-yl)piperidine as an orange liquid.[2][8]

Causality: The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the piperidine, forming the active amine nucleophile without competing side reactions.[13] The bulky XPhos ligand accelerates the rate-limiting reductive elimination step, leading to higher yields and efficiency.[13]

Caption: Buchwald-Hartwig synthesis workflow.

Structural Elucidation and Spectroscopic Data

Confirmation of the molecular structure of 1-(Thiophen-2-yl)piperidine relies on a combination of standard spectroscopic techniques. While detailed experimental data is limited in public literature, the expected spectral characteristics can be reliably predicted.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons on the thiophene and piperidine rings, while ¹³C NMR confirms the carbon skeleton.[1] The PubChem database notes the availability of a ¹³C NMR spectrum for this compound.[16]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (167.27 g/mol ).[1] Key fragmentation would likely involve cleavage of the C-N bond or loss of fragments from the piperidine ring.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups and bond vibrations within the molecule.

Table 2: Illustrative Spectroscopic Data for 1-(Thiophen-2-yl)piperidine

| Technique | Expected Data / Observation |

| ¹H NMR | Signals corresponding to thiophene ring protons (approx. 6.0-7.0 ppm) and piperidine ring protons (approx. 1.5-3.5 ppm). |

| ¹³C NMR | Resonances for aromatic carbons of the thiophene ring and aliphatic carbons of the piperidine ring. |

| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 167. |

| FT-IR (cm⁻¹) | C-H (aromatic and aliphatic), C-N, and C-S stretching vibrations. |

Reactivity, Applications, and Pharmacological Significance

The dual nature of the thiophene and piperidine rings endows 1-(Thiophen-2-yl)piperidine with significant versatility as a synthetic intermediate.

Role in Drug Discovery

The compound serves as a crucial building block for synthesizing a wide range of biologically active molecules.[1][2] The piperidine moiety is a cornerstone of many drugs, while the thiophene ring can enhance receptor binding and improve metabolic stability.[4][5][17]

-

Central Nervous System (CNS) Agents: It is a key intermediate for drugs targeting the CNS.[2] Its structural similarity to known piperidine-based drugs suggests potential pharmacological activity in neuropharmacology.[2][18]

-

Anticancer and Antiviral Scaffolds: Thiophene-piperidine derivatives have demonstrated potent anticancer and antiviral activities.[3] Their mechanisms can include the inhibition of critical enzymes like tyrosine kinases or the induction of apoptosis.[3]

-

FAAH Inhibitors: Benzothiophene-piperidine structures have been synthesized and investigated as inhibitors of fatty acid amide hydrolase (FAAH), a target for treating inflammatory pain.[19]

Applications in Materials Science

The heterocyclic nature and electron-rich thiophene ring make this compound and its derivatives of interest in the development of advanced materials, including conductive polymers and components for organic electronics.[1]

Caption: Applications of the core scaffold.

Safety and Handling

Proper handling of 1-(Thiophen-2-yl)piperidine is essential in a laboratory setting. The compound is classified as harmful and requires appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][20]

The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[2][6][20] All handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][21]

Conclusion

1-(Thiophen-2-yl)piperidine is a fundamentally important heterocyclic compound with a well-established profile. Its strategic value lies in its utility as a versatile building block, enabling access to a diverse range of complex molecules. Modern synthetic methods, particularly the Buchwald-Hartwig amination, provide efficient and reliable pathways for its preparation. Its demonstrated importance as a scaffold in the development of CNS agents, anticancer therapeutics, and functional organic materials ensures that it will remain a compound of high interest to the scientific research and drug development communities.

References

-

1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier - Benchchem. Benchchem.

-

Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE - LookChem. LookChem.

-

19983-20-1 | 1-(Thiophen-2-yl)piperidine - ChemScene. ChemScene.

-

1-(Thiophen-2-yl)piperidine | 19983-20-1 - Sigma-Aldrich. Sigma-Aldrich.

-

Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide - Benchchem. Benchchem.

-

1-(Thien-2-yl)-Piperidine - ChemBK. ChemBK.

-

A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs - Benchchem. Benchchem.

-

1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem. PubChem.

-

1-Ethyl-2-(thiophen-3-yl)piperidine - AK Scientific, Inc. AK Scientific, Inc.

-

Scheme 1. General strategy for the synthesis of piperidine derivatives... - ResearchGate. ResearchGate.

-

Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed. PubMed.

-

CAS 19983-20-1: 1-(THIEN-2-YL)-PIPERIDINE | CymitQuimica. CymitQuimica.

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia.

-

1-(THIEN-2-YL)-PIPERIDINE - pharmaceutical raw materials both for vet and human. Active Pharmaceutical Ingredients.

-

1-(Thiophen-2-yl)piperidine | 19983-20-1 - Sigma-Aldrich. Sigma-Aldrich.

-

19983-20-1 | 1-(Thiophen-2-yl)piperidine - Ambeed.com. Ambeed.com.

-

(Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents. Google Patents.

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Encyclopedia.pub.

-

1-(Thiophen-2-yl)piperidine - LookChem. LookChem.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.

-

Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate. ResearchGate.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

-

Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. Jubilant.

-

19983-20-1|1-(Thiophen-2-yl)piperidine|BLD Pharm. BLD Pharm.

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. ResearchGate.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube.

-

1-(Thiophen-2-yl)piperidine - CymitQuimica. CymitQuimica.

-

Piperidine nucleus in the field of drug discovery - ResearchGate. ResearchGate.

Sources

- 1. 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier [benchchem.com]

- 2. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. chemscene.com [chemscene.com]

- 7. 1-(Thiophen-2-yl)piperidine | 19983-20-1 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 1-(Thiophen-2-yl)piperidine | 19983-20-1 [sigmaaldrich.com]

- 10. 1-(Thiophen-2-yl)piperidine|lookchem [lookchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CAS 19983-20-1: 1-(THIEN-2-YL)-PIPERIDINE | CymitQuimica [cymitquimica.com]

- 19. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aksci.com [aksci.com]

- 21. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Thiophen-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 1-(Thiophen-2-yl)piperidine (CAS No: 19983-20-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a versatile chemical building block, its molecular characteristics dictate its behavior in biological systems and synthetic pathways.[1][2] This document delves into the theoretical and practical aspects of its key physicochemical parameters, offering not only collated data from various sources but also detailed, field-proven experimental protocols for their determination. The synthesis of technical data with methodological insights aims to equip researchers with the foundational knowledge required for the effective application of this compound in drug discovery and development.[2][3]

Introduction: The Significance of 1-(Thiophen-2-yl)piperidine

1-(Thiophen-2-yl)piperidine is a molecule that marries the structural features of two important pharmacophores: the thiophene ring and the piperidine moiety.[1][2] The piperidine ring is a ubiquitous scaffold in pharmaceuticals, found in numerous drug classes due to its ability to impart favorable pharmacokinetic properties.[4] Thiophene, an aromatic heterocycle, is a bioisostere of the benzene ring and is often incorporated into drug candidates to modulate potency, selectivity, and metabolic stability.[5] The combination of these two rings in 1-(Thiophen-2-yl)piperidine creates a unique chemical entity with potential applications in the development of therapeutics targeting the central nervous system.[3][5] Furthermore, its heterocyclic nature makes it a candidate for the development of advanced materials such as conductive polymers.[2]

A thorough understanding of the physicochemical properties of 1-(Thiophen-2-yl)piperidine is paramount for any researcher working with this compound. These properties, including lipophilicity, acidity/basicity, solubility, and thermal stability, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. This guide will systematically explore these key parameters.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(Thiophen-2-yl)piperidine, compiled from various chemical databases and suppliers. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NS | [6][7][8][9] |

| Molecular Weight | 167.27 g/mol | [6][7][8][9] |

| CAS Number | 19983-20-1 | [6][7][8][9] |

| Appearance | Orange Liquid | [3][9][10] |

| Boiling Point | 265.0 ± 13.0 °C (at 760 Torr) | [3][6][8][9][10][11] |

| Density | 1.106 ± 0.06 g/cm³ (at 20 °C) | [3][6][8][9][10] |

| Predicted pKa | 5.30 ± 0.20 | [3][6][8][9][10] |

| LogP (Octanol-Water Partition Coefficient) | 2.7384 - 2.9 | [6][7][8][12] |

| Flash Point | 114.1 ± 19.8 °C | [3][6][8][10] |

| Storage Conditions | 2-8°C, protect from light | [3][6][8][9][10][11] |

| Sensitivity | Light Sensitive | [3][6][8][9][10] |

In-Depth Analysis and Experimental Determination of Key Properties

This section provides a detailed discussion of the most critical physicochemical properties and outlines robust experimental protocols for their determination. The causality behind the choice of methodology is explained to provide a deeper understanding of the experimental design.

Melting Point and Thermal Stability

While often supplied as a liquid, understanding the melting point and thermal stability of 1-(Thiophen-2-yl)piperidine is crucial for assessing its purity and handling under various temperature conditions. Differential Scanning Calorimetry (DSC) is the gold-standard technique for these measurements.[10][13]

Causality of Experimental Choice: DSC is a highly precise and sensitive method for determining thermal transitions like melting.[10] It measures the difference in heat flow between a sample and a reference as a function of temperature.[10][13] This allows for the accurate determination of the melting temperature (Tm), which is the peak of the endothermic event, and can also provide information about the purity of the sample.[13]

Experimental Protocol: Determination of Melting Point by DSC

-

Sample Preparation: Ensure the sample of 1-(Thiophen-2-yl)piperidine is anhydrous. If it is a liquid at room temperature, the experiment will determine its freezing point, which is thermodynamically equivalent to the melting point. Accurately weigh approximately 2-5 mg of the sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the DSC pan to prevent volatilization during the experiment.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the temperature program:

-

Equilibrate at a temperature well below the expected melting/freezing point (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 2 °C/min) to a temperature well above the melting transition (e.g., 50 °C).

-

Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.

-

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition observed in the DSC thermogram. The shape of the peak can provide an indication of the sample's purity.[13]

Caption: Workflow for Melting Point Determination using DSC.

Acidity/Basicity (pKa)

The basicity of the piperidine nitrogen is a key determinant of the ionization state of 1-(Thiophen-2-yl)piperidine at physiological pH, which in turn influences its solubility, permeability, and target binding. The predicted pKa of 5.30 suggests it is a weak base.[3][6][8][9][10] Potentiometric titration is a highly accurate and reliable method for the experimental determination of pKa.[6][12][14]

Causality of Experimental Choice: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant.[6][12] By monitoring this change, an inflection point in the titration curve can be identified, which corresponds to the pKa of the ionizable group.[6][12] This method is robust and provides high-precision data.[14]

Experimental Protocol: Determination of pKa by Potentiometric Titration

-

Solution Preparation:

-

Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

-

Accurately prepare a solution of 1-(Thiophen-2-yl)piperidine (e.g., 0.01 M) in a suitable solvent system. Due to its limited water solubility, a co-solvent system (e.g., methanol/water) may be necessary. If a co-solvent is used, extrapolation to zero co-solvent is required to determine the aqueous pKa.[14]

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M potassium chloride (KCl).[6]

-

-

Titration:

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[6]

-

Place a known volume of the 1-(Thiophen-2-yl)piperidine solution in a thermostatted vessel.

-

Titrate the solution with the standardized HCl, adding small, precise increments of the titrant.

-

Record the pH after each addition, ensuring the reading is stable.[6]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first or second derivative of the titration curve to pinpoint the equivalence point.[15]

-

Caption: Potentiometric Titration Workflow for pKa Determination.

Lipophilicity (LogP)

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes. The reported LogP values for 1-(Thiophen-2-yl)piperidine are in the range of 2.74 to 2.9, indicating significant lipophilicity.[6][7][8][12] The shake-flask method is the traditional and most reliable method for experimental LogP determination.[2][7]

Causality of Experimental Choice: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct and accurate measurement of the partition coefficient.[7] It is considered the "gold standard" for LogP determination.[3][7]

Experimental Protocol: Determination of LogP by the Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[3]

-

Sample Preparation: Prepare a stock solution of 1-(Thiophen-2-yl)piperidine in pre-saturated n-octanol.

-

Partitioning:

-

Add a known volume of the stock solution to a known volume of pre-saturated water in a flask.

-

Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[3]

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of 1-(Thiophen-2-yl)piperidine in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Caption: Shake-Flask Method for LogP Determination.

Solubility

The solubility of 1-(Thiophen-2-yl)piperidine in aqueous and organic media is critical for its formulation and in vitro testing. It is expected to have limited aqueous solubility and good solubility in organic solvents.[16] A reliable method for determining thermodynamic solubility is the shake-flask method followed by HPLC analysis.[17]

Causality of Experimental Choice: This method determines the equilibrium solubility, which is a thermodynamically defined value. HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved compound, even in complex matrices.[17][18]

Experimental Protocol: Determination of Aqueous Solubility by HPLC

-

Sample Preparation: Add an excess amount of 1-(Thiophen-2-yl)piperidine to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[17]

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of 1-(Thiophen-2-yl)piperidine of known concentrations.

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC method.

-

Construct a calibration curve from the standards and use it to determine the concentration of the dissolved compound in the supernatant. This concentration represents the aqueous solubility.

-

Spectroscopic and Structural Characterization

While quantitative physicochemical data is crucial, spectroscopic analysis provides the definitive structural confirmation of 1-(Thiophen-2-yl)piperidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Although specific experimental data is not widely available in public databases, the expected spectra would show characteristic signals for the protons and carbons of the thiophene and piperidine rings.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight (167.27 g/mol ).[1] The fragmentation pattern would likely involve cleavage of the bond between the two rings and fragmentation of the piperidine ring.[1]

-

Infrared (IR) Spectroscopy: An FT-IR spectrum would display characteristic vibrational frequencies for the C-H bonds of the aromatic and aliphatic rings, as well as the C-N and C-S bonds.[1]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 1-(Thiophen-2-yl)piperidine. By presenting both compiled data and robust experimental protocols, this document serves as a valuable resource for researchers in drug discovery and materials science. A thorough understanding and experimental verification of these properties are critical for the successful application and development of this promising heterocyclic compound.

References

-

LookChem. 1-(Thiophen-2-yl)piperidine. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

CureFFI.org. Differential scanning calorimetry. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

LookChem. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. [Link]

-

PubChem. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

-

Chemistry For Everyone. How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

LookChem. 1-(Thiophen-2-yl)piperidine. [Link]

-

LookChem. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. [Link]

Sources

- 1. 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier [benchchem.com]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. 1-(Thiophen-2-yl)piperidine|lookchem [lookchem.com]

- 9. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE | lookchem [lookchem.com]

- 10. Differential scanning calorimetry [cureffi.org]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. youtube.com [youtube.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. scispace.com [scispace.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmaguru.co [pharmaguru.co]

The Therapeutic Potential of Thiophene-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Thiophene-Piperidine

In the landscape of medicinal chemistry, the fusion of a thiophene ring with a piperidine moiety creates a "privileged scaffold"—a molecular framework that consistently demonstrates a wide range of pharmacological activities.[1] The electron-rich nature of the five-membered sulfur-containing thiophene ring, combined with the conformational flexibility and basic nitrogen of the piperidine ring, provides a unique combination of physicochemical properties.[2][3] This duality allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic parameters to optimize interactions with diverse biological targets.[4][5] As a result, thiophene-piperidine derivatives have emerged as a focal point in the development of novel therapeutics for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][6] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this versatile chemical class, offering field-proven insights for researchers and drug development professionals.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiophene-piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[7][8] These mechanisms often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).[1][8]

A primary mode of action for many of these derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways that are often dysregulated in cancer.[9][10] For instance, certain thiophene-piperazine-tethered carboxamide selenides have shown remarkable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in the proliferation of several cancers.[11] The inhibition of such kinases disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and a reduction in tumor growth.[12]

Beyond kinase inhibition, some thiophene-piperidine compounds induce apoptosis through the activation of reactive oxygen species (ROS).[1][8] This increase in intracellular ROS creates a state of oxidative stress that damages cellular components and triggers the apoptotic cascade. Furthermore, the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair, represents another avenue through which these compounds exert their anticancer effects.[1][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiophene-piperidine and related derivatives, showcasing their half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 17i | HCT116 | 4.82 ± 0.80 | [11] |

| 18i | A549 | 1.43 ± 0.08 | [11] |

| 18i (EGFR Kinase) | - | 0.0423 | [11] |

| Compound 5 | HT-29, HepG-2, MCF-7 | Not specified, but showed high cytotoxic effects | [10] |

| Compound 8 | MCF-7, HepG-2 | Not specified, but showed high cytotoxic effects | [10] |

| Thiophene derivatives | Human breast cancer cell lines | Moderate to good cytotoxic activity, some more potent than doxorubicin | [7] |

Visualizing the Mechanism: Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of kinase inhibition by a thiophene-piperidine derivative, leading to the blockage of downstream signaling and inhibition of cell proliferation.

Caption: Kinase inhibition by a thiophene-piperidine derivative.

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a general method for assessing the kinase inhibitory activity of thiophene-piperidine derivatives.

-

Reaction Setup: In a 96-well microplate, combine the target kinase, a specific peptide substrate, and the thiophene-piperidine compound at various concentrations in a suitable buffer.

-

Initiation: Start the enzymatic reaction by adding a solution of adenosine triphosphate (ATP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays that measure the amount of remaining ATP or antibody-based methods that detect the phosphorylated substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-piperidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[13][14][15] Their efficacy extends to drug-resistant strains, highlighting their potential to address this critical global health challenge.[14]

The antimicrobial mechanisms of these compounds are multifaceted. Some derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[14] Another proposed mechanism involves the inhibition of bacterial histidine kinases, which are key components of two-component signal transduction systems that regulate various cellular processes essential for bacterial survival and virulence.[16]

Antibacterial Activity

Thiophene-piperidine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[13][14] Notably, certain derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli.[14]

Antifungal Activity

In addition to their antibacterial properties, these compounds have also exhibited significant antifungal activity.[17][18] They have been shown to be effective against various Candida species, including fluconazole-resistant strains, which are a common cause of opportunistic infections.[17] The antifungal action may involve the disruption of the fungal cell membrane and the induction of apoptosis-like cell death.[17][19]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentrations (MIC) of selected thiophene derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (mg/L) | Reference |

| Thiophene 4 | Col-R A. baumannii | 16-32 (MIC₅₀) | [14] |

| Thiophene 4 | Col-R E. coli | 8-32 (MIC₅₀) | [14] |

| Thiophene 5 | Col-R A. baumannii | 16-32 (MIC₅₀) | [14] |

| Thiophene 5 | Col-R E. coli | 8-32 (MIC₅₀) | [14] |

| Thiophene 8 | Col-R A. baumannii | 16-32 (MIC₅₀) | [14] |

| Thiophene 8 | Col-R E. coli | 8-32 (MIC₅₀) | [14] |

| 2AT Derivative | Fluconazole-resistant Candida spp. | 100-200 µg/mL | [17][18] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Culture the microbial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the thiophene-piperidine derivative in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Activity in Neurological Disorders: Targeting the Complexity of the Brain

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating central nervous system (CNS) disorders.[6] Thiophene-piperidine derivatives, with their favorable lipophilicity and structural malleability, have shown promise as therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease.[6][20][21]

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles in the brain, leading to progressive cognitive decline.[21][22] Thiophene-piperidine and related scaffolds have been investigated for their ability to target multiple facets of Alzheimer's pathology.[23] One key strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[24] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a common symptomatic treatment for Alzheimer's.[23]

Furthermore, some thiophene-based compounds have been developed as fluorescent ligands for the specific detection of Aβ plaques, which could be valuable for diagnostic imaging.[25][26][27] The multi-targeting potential of these derivatives, including their ability to modulate Aβ aggregation, inhibit cholinesterases, and reduce oxidative stress, makes them a highly attractive scaffold for the development of disease-modifying therapies for Alzheimer's and other neurodegenerative disorders.[6][21]

Quantitative Neuroprotective Activity Data

The following table highlights the inhibitory activity of a thiophene piperazine-carbamate hybrid against key enzymes implicated in Alzheimer's disease.

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 8e | Acetylcholinesterase (AChE) | 0.12 ± 0.001 | [23] |

| 8e | Butyrylcholinesterase (BChE) | 12.29 ± 0.02 | [23] |

| 8e | Antioxidant Activity (ABTS) | 0.192 ± 0.001 | [23] |

| IIId | Acetylcholinesterase (AChE) | 60% inhibition (concentration not specified) | [24] |

Visualizing the Mechanism: Multi-Targeting in Alzheimer's Disease

This diagram illustrates the multifaceted approach of thiophene-piperidine derivatives in combating the pathology of Alzheimer's disease.

Caption: Multi-target approach in Alzheimer's disease.

Synthesis of Thiophene-Piperidine Scaffolds: The Gewald Reaction

A cornerstone in the synthesis of highly substituted 2-aminothiophenes, a common precursor for many thiophene-piperidine derivatives, is the Gewald reaction.[1] This one-pot, multi-component reaction offers a straightforward and efficient route to these important intermediates.[1]

Visualizing the Workflow: Gewald Reaction

The following diagram outlines the general workflow for the Gewald reaction.

Caption: General workflow for the Gewald reaction.

Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis

-

Materials: A ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), elemental sulfur, a basic catalyst (e.g., piperidine or morpholine), and a suitable solvent (e.g., ethanol).[1]

-

Procedure: a. To a solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent, add the basic catalyst (0.1-0.2 eq).[1] b. To this mixture, add elemental sulfur (1.1 eq) in one portion.[1] c. Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1] d. Upon completion, cool the reaction mixture to room temperature.[1] e. If a precipitate forms, filter the solid and wash it with a cold solvent.[1] f. Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene.

Conclusion and Future Directions

The thiophene-piperidine scaffold represents a remarkably versatile and promising platform in the quest for novel therapeutics. The diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore the immense potential of this chemical class. The ability to readily synthesize and functionalize these derivatives allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation drugs with enhanced efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further elucidating their mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued investigation of thiophene-piperidine derivatives holds the key to unlocking new treatments for some of the most challenging diseases of our time.

References

-

Aytaç, S., & Gündoğdu Aytaç, Ö. (2024). Eco-friendly synthesis of new thiophene-based Schiff bases containing piperidine rings. ACG Org. Chem., 2, 128-132. [Link]

-

Karale, D. et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Molecular Modeling, 30(11), 20. [Link]

-

El-Metwally, A. M. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug Research, 63(5), 263-269. [Link]

-

ResearchGate. (2025). Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6438. [Link]

-

Miró-Canturri, A. et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1409413. [Link]

-

Sriram, D. et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry, 152, 107677. [Link]

-

Al-Abdullah, E. S. (2021). Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. Organic & Medicinal Chem IJ, 10(4). [Link]

-

Lindsley, C. W. et al. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(7), 2004-2008. [Link]

-

Singh, S. K. et al. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of Molecular Neuroscience. [Link]

-

El-Gohary, N. S. et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(14), 5433. [Link]

-

ResearchGate. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. [Link]

-

Kumar, A. et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis, 21. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

- Google Patents. (n.d.). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.

-

Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

-

Nilsson, K. P. R. et al. (2024). Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Chemical Neuroscience, 15(8), 1545-1556. [Link]

-

Ghorab, M. M. et al. (2014). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 19(12), 20086-20100. [Link]

-

Nilsson, K. P. R. et al. (2021). Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. ChemBioChem, 22(15), 2587-2592. [Link]

-

El-Gohary, N. S. et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. European Journal of Medicinal Chemistry, 151, 63-78. [Link]

-

Kumar, A. et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 19(4), 1-19. [Link]

-

Goel, K. K. et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Nilsson, K. P. R. et al. (2024). Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Chemical Neuroscience, 15(8), 1545-1556. [Link]

-

Ratni, H. et al. (2018). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 9(4), 324-328. [Link]

-

Al-Abdullah, E. S. et al. (2018). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 23(11), 2843. [Link]

-

ResearchGate. (n.d.). Synthesized thiophene derivatives identified with anticancer activity. [Link]

-

Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Moodley, N. et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 814-823. [Link]

-

Shashidhara, G. S. et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]

-

Kumar, A. et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 29(14), 3290. [Link]

-

Murthy, V. S. et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6438. [Link]

-

Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

de Lima, M. C. A. et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Medical Mycology. [Link]

-

de Lima, M. C. A. et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Medical Mycology. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

ResearchGate. (n.d.). Antifungal activity of the synthesized thiophene derivatives. [Link]

-

Wiley Online Library. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. [Link]

-

de Lima, M. C. A. et al. (2014). Antifungal activity of topical microemulsion containing a thiophene derivative. Brazilian Journal of Microbiology, 45(2), 651-656. [Link]

-

Nilsson, K. P. R. et al. (2021). Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. ChemBioChem, 22(15), 2587-2592. [Link]

-

ResearchGate. (n.d.). Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ACG Publications - Eco-friendly synthesis of new thiophene-based Schiff bases containing piperidine rings [acgpubs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antifungal activity of topical microemulsion containing a thiophene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(Thiophen-2-yl)piperidine: A Technical and Methodological Guide

This document provides an in-depth technical guide to the spectroscopic characterization of 1-(Thiophen-2-yl)piperidine (CAS No: 19983-20-1). Targeted at researchers, scientists, and professionals in drug development, this guide addresses the critical need for robust analytical data for this versatile heterocyclic building block.[1][2] Given the scarcity of publicly available experimental spectra, this whitepaper emphasizes the foundational principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It further presents a predictive analysis of the expected spectral features, grounded in established chemical principles, to serve as a benchmark for researchers synthesizing or utilizing this compound.

Introduction to 1-(Thiophen-2-yl)piperidine

1-(Thiophen-2-yl)piperidine is a heterocyclic compound integrating a saturated piperidine ring with an aromatic thiophene moiety. This unique structural combination makes it a valuable intermediate in medicinal chemistry and materials science, with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system.[3] Accurate structural elucidation and purity assessment are paramount for its use in these fields, necessitating a thorough understanding of its spectroscopic signature.

While commercial suppliers offer this compound, comprehensive, peer-reviewed experimental spectroscopic data remains largely unpublished in accessible literature.[1] This guide, therefore, serves a dual purpose: to outline the authoritative protocols for obtaining the necessary spectra and to provide a robust, theoretically-grounded prediction of the spectral data to aid in its identification and characterization.

Molecular Structure and Atom Numbering

The unequivocal interpretation of spectroscopic data begins with a clear understanding of the molecule's structure and a systematic atom numbering convention.

Figure 1: Structure and atom numbering for 1-(Thiophen-2-yl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While complete experimental spectra for 1-(Thiophen-2-yl)piperidine are not readily found in public databases, the following sections detail the standard protocols for data acquisition and provide a reasoned prediction of the expected spectra.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Thiophen-2-yl)piperidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A 90° pulse angle is common.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the thiophene and piperidine ring protons. The electron-donating nitrogen atom will influence the chemical shifts of adjacent protons.

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

| H3, H4, H5 | ~6.0 - 7.2 | Multiplets (dd, t, dd) | 1H each | Aromatic protons of the thiophene ring. H5 is typically the most downfield, coupled to H4. H3 is the most upfield, coupled to H4. H4 will appear as a triplet or dd, coupled to both H3 and H5. |

| H2', H6' | ~3.1 - 3.4 | Triplet or Multiplet | 4H | Protons on carbons adjacent to the nitrogen atom (α-protons). They are deshielded by the electronegative nitrogen. |

| H3', H5' | ~1.6 - 1.9 | Multiplet | 4H | Protons on the β-carbons of the piperidine ring. |

| H4' | ~1.5 - 1.7 | Multiplet | 2H | Proton on the γ-carbon of the piperidine ring, expected to be the most shielded of the aliphatic signals. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals: four for the thiophene ring carbons and three for the piperidine ring carbons (due to symmetry). PubChem indicates the existence of a ¹³C NMR spectrum for this compound, though the specific data is not displayed.[4]

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C2 | ~150 - 160 | The C2 carbon of the thiophene ring, directly attached to the electron-donating nitrogen, is expected to be significantly deshielded and appear furthest downfield. |

| C5 | ~125 - 130 | Aromatic carbon of the thiophene ring. |

| C4 | ~120 - 125 | Aromatic carbon of the thiophene ring. |

| C3 | ~110 - 115 | Aromatic carbon of the thiophene ring. |

| C2', C6' | ~50 - 55 | α-carbons of the piperidine ring, deshielded by the adjacent nitrogen atom. |

| C3', C5' | ~25 - 30 | β-carbons of the piperidine ring. |

| C4' | ~23 - 27 | γ-carbon of the piperidine ring, expected to be the most upfield aliphatic signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of 1-(Thiophen-2-yl)piperidine is expected to be characterized by the following key absorption bands. While specific experimental data is not publicly available, the predicted frequencies are based on characteristic values for aromatic heterocycles and tertiary amines.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic (Thiophene) |

| ~2950 - 2800 | C-H Stretch | Aliphatic (Piperidine) |

| ~1550 - 1450 | C=C Stretch | Aromatic (Thiophene) |

| ~1350 - 1250 | C-N Stretch | Aryl-Amine |

| ~850 - 700 | C-H Bend (out-of-plane) | Aromatic (Thiophene) |

| ~700 - 600 | C-S Stretch | Thiophene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.

Predicted Molecular Ion and Fragmentation Pattern

The molecular weight of 1-(Thiophen-2-yl)piperidine (C₉H₁₃NS) is 167.27 g/mol .[4] The EI mass spectrum should show a molecular ion peak (M⁺˙) at m/z = 167.

The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. The primary fragmentation pathways are predicted to involve the piperidine ring.

Figure 2: Predicted major fragmentation pathways for 1-(Thiophen-2-yl)piperidine in EI-MS.

-

α-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. Loss of an ethyl radical (•C₂H₅) from the piperidine ring would lead to a stable, resonance-delocalized ion at m/z 138.

-

Ring Fragmentation: Successive loss of alkyl radicals from the piperidine ring can lead to fragments at m/z 124 and 110.

-

Thienyl Cation: Cleavage of the C-N bond can result in the formation of a thienyl cation at m/z 83.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 1-(Thiophen-2-yl)piperidine. While publicly accessible experimental data is limited, the predictive analyses and detailed methodologies presented herein offer a robust starting point for researchers. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a reliable benchmark for confirming the identity and purity of synthesized or procured material. By following the outlined experimental protocols, scientists can confidently generate the empirical data required for regulatory submissions, publications, and furthering research in their respective fields.

References

-

PubChem. 1-(Thiophen-2-yl)piperidine. National Center for Biotechnology Information. [Link]

-

Singh, P., & Shabbani, G. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Advanced Scientific Research, 13(3). [Link]

-

International Journal of Research in Science And Technology. (2014). STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. [Link]

-

LookChem. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. [Link]

Sources

- 1. 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier [benchchem.com]

- 2. CAS 19983-20-1: 1-(THIEN-2-YL)-PIPERIDINE | CymitQuimica [cymitquimica.com]

- 3. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE | lookchem [lookchem.com]

- 4. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-(Thiophen-2-yl)piperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Thiophen-2-yl)piperidine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its molecular structure, which incorporates both a thiophene and a piperidine ring, makes it a precursor for more complex molecules in pharmaceutical research. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective application in drug discovery and development. This guide provides a comprehensive technical overview of the predicted properties of 1-(Thiophen-2-yl)piperidine and outlines detailed experimental protocols for the rigorous assessment of its solubility and stability, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction and Physicochemical Profile

1-(Thiophen-2-yl)piperidine, with the chemical formula C₉H₁₃NS, is a compound of interest due to the combined properties of its constituent rings. The thiophene ring is a bioisostere of a benzene ring, offering similar biological activity with modified physicochemical characteristics, while the piperidine ring is a common scaffold in many centrally active pharmaceuticals. The unique interplay of these two moieties dictates the compound's behavior in various environments, which is critical for formulation development and predicting its in vivo performance.

Table 1: Predicted Physicochemical Properties of 1-(Thiophen-2-yl)piperidine

| Property | Predicted/Computed Value | Source(s) |

| Molecular Formula | C₉H₁₃NS | |

| Molecular Weight | 167.27 g/mol | |

| Appearance | Orange Liquid | |

| Boiling Point | 265.0 ± 13.0 °C (at 760 Torr) | |

| Density | 1.106 ± 0.06 g/cm³ (at 20°C) | |

| pKa (of piperidine nitrogen) | 5.30 ± 0.20 | |

| LogP (Octanol-Water Partition Coefficient) | 2.9 | |

| Storage Conditions | 2-8°C, protect from light | |

| Light Sensitivity | Sensitive to light |

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can hinder absorption from the gastrointestinal tract, leading to reduced efficacy. Therefore, a thorough understanding of a compound's solubility is essential in early drug development. For 1-(Thiophen-2-yl)piperidine, a thermodynamic (or equilibrium) solubility assay is recommended to determine the true solubility of the compound.

Rationale for Thermodynamic Solubility Determination

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This method provides a more accurate and relevant measure for formulation development compared to kinetic solubility, which can often overestimate the true solubility due to the formation of supersaturated solutions. The use of High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical endpoint due to its ability to separate the parent compound from any potential impurities or degradants, thus ensuring high selectivity and accuracy.

Experimental Protocol: Thermodynamic Solubility by HPLC-UV

This protocol outlines the determination of the equilibrium solubility of 1-(Thiophen-2-yl)piperidine in various aqueous buffers.

Materials:

-

1-(Thiophen-2-yl)piperidine (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (FaSSIF), pH 6.5

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Vial roller or shaker

-

Centrifuge

-

0.22 µm syringe filters (low-binding)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a 10 mM stock solution of 1-(Thiophen-2-yl)piperidine in DMSO.

-

Create a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Sample Preparation:

-

Add an excess of solid 1-(Thiophen-2-yl)piperidine (approximately 2-5 mg) to separate vials containing 1 mL of each test buffer (PBS, SGF, FaSSIF).

-

Seal the vials and place them on a roller or shaker at ambient temperature.

-

-

Equilibration:

-

Allow the samples to equilibrate for at least 24 hours to ensure a saturated solution is achieved.

-

-

Sample Processing:

-

After incubation, centrifuge the vials to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a 50:50 mixture of acetonitrile and water to bring the concentration within the range of the calibration curve.

-

Analyze the prepared standards and samples by HPLC-UV. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) using a gradient elution on a C18 column.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of 1-(Thiophen-2-yl)piperidine in the diluted samples from the calibration curve.

-

Calculate the solubility in each buffer by correcting for the dilution factor. Report the results in µg/mL and µM.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance. These studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.

Rationale for Forced Degradation

By subjecting 1-(Thiophen-2-yl)piperidine to conditions more severe than those used in accelerated stability testing, potential degradation pathways can be rapidly identified. This information is invaluable for developing stable formulations, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might be observed under long-term storage without being artifacts of overly harsh conditions.

Potential Degradation Pathways

Based on the chemical nature of the thiophene and piperidine rings, several degradation pathways can be hypothesized:

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. The thiophene ring can also be oxidized at the sulfur atom to form a thiophene-S-oxide, which is often unstable and can undergo further reactions.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening of the thiophene moiety, although this is less common.

-

Photodegradation: Aromatic systems like thiophene can be susceptible to photolytic degradation upon exposure to UV light.

-

Thermal Degradation: High temperatures can provide the energy to initiate various degradation reactions.

Caption: Potential Degradation Pathways of 1-(Thiophen-2-yl)piperidine.

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of 1-(Thiophen-2-yl)piperidine under various stress conditions as recommended by ICH guidelines.

Materials:

-

1-(Thiophen-2-yl)piperidine

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

Calibrated oven

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC-UV/MS system for analysis

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-(Thiophen-2-yl)piperidine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for a predetermined time.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a predetermined time.

-

Thermal Degradation: Place a sample of the stock solution in a calibrated oven at 80°C. Also, place a solid sample in the oven. Monitor at various time points.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be kept under the same conditions but protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration.

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of 1-(Thiophen-2-yl)piperidine in each condition.

-

Identify and quantify the major degradation products.

-

Determine the peak purity of the parent compound to ensure the analytical method is specific.

-

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 1 M HCl | 60°C | Up to 24 hours |

| Base Hydrolysis | 1 M NaOH | 60°C | Up to 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal | Dry Heat | 80°C | Up to 48 hours |

| Photolytic | ICH Q1B Conditions | Controlled | As per guideline |

Conclusion

While specific experimental data on the solubility and stability of 1-(Thiophen-2-yl)piperidine is limited, this guide provides a robust framework for its characterization based on its chemical structure and established scientific principles. The predicted physicochemical properties suggest moderate lipophilicity and basicity, which will influence its solubility in different pH environments. The proposed experimental protocols for thermodynamic solubility and forced degradation studies are designed to generate the critical data required for informed decision-making in a drug development program. Rigorous execution of these studies will elucidate the compound's intrinsic properties, enabling the development of stable formulations and ensuring the quality and safety of any potential therapeutic agent derived from this versatile chemical scaffold.

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 1-(Thiophen-2-yl)piperidine Analogs